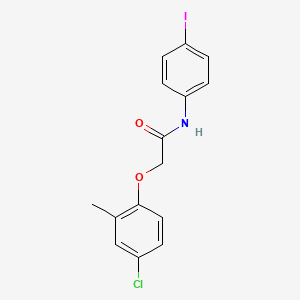

![molecular formula C22H21N5O B6043967 N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B6043967.png)

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of pyrazolo[1,5-a]pyrimidines, which are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . A microwave-assisted copper-catalyzed approach was developed using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis

The molecular formula of this compound is C22H21N5O . It’s a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Physical And Chemical Properties Analysis

The average mass of this compound is 371.435 Da and the monoisotopic mass is 371.174622 Da .Wirkmechanismus

Target of Action

The primary target of this compound is the Translocator Protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .

Mode of Action

This compound is a ligand for TSPO, showing a good affinity (Ki = 1.7 nM) and selectivity . It interacts with TSPO, leading to changes in the protein’s function and potentially influencing the neuroinflammatory response .

Biochemical Pathways

Given its target, it likely influences pathways related to neuroinflammation and microglial activation .

Pharmacokinetics

The compound demonstrates rapid entry into the brain and reaches a concentration equilibrium at 20–30 min after injection . Its metabolic profile shows that unchanged compound accounts for 28.3±6.4% of the remaining radioactivity in the plasma 90 min after injection . In the brain, unchanged compound accounts for 93.5±2.8% of the radioactivity .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on TSPO and, consequently, on neuroinflammation and microglial activation . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide in lab experiments is its high affinity for specific protein targets, making it a potent inhibitor. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide. One potential direction is the further optimization of the synthesis method to improve yield and reduce cost. Another potential direction is the identification of new protein targets for this compound, which may lead to the development of new therapeutic applications. Additionally, further studies are needed to investigate the potential side effects of this compound and to optimize dosing regimens for different diseases. Overall, the promising results of this compound in preclinical studies suggest that it has the potential to be a valuable therapeutic agent in the future.

Synthesemethoden

The synthesis of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide involves several steps, including the preparation of the starting materials, the formation of the pyrazolopyrimidine core, and the attachment of the acetamide group. The synthesis of this compound has been described in several publications, with slight modifications to the reaction conditions and reagents used. The most commonly used method involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-amine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine, followed by the addition of acetic anhydride to form the acetamide group.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell signaling pathways. In inflammation research, this compound has been found to reduce inflammation by inhibiting the activity of specific enzymes that play a role in the inflammatory response. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name |

N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIAIFUSXOLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)

![2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-N-propyl-3-thiophenecarboxamide](/img/structure/B6043894.png)

![5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6043898.png)

![N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B6043918.png)

![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6043924.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6043934.png)

![7-(4-fluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043946.png)

![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B6043952.png)

![3-(4-methoxyphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6043963.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-1-naphthylglycinamide](/img/structure/B6043968.png)

![1-(4-ethylbenzyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B6043971.png)

![ethyl 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6043979.png)